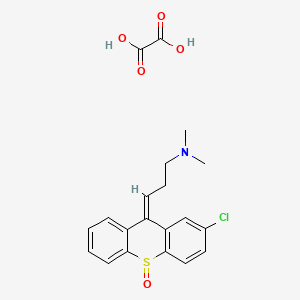

Chlorprothixene Sulfoxide Oxalate

Description

Contextualization of Thioxanthene (B1196266) Scaffold Modifications in Organic Chemistry

The thioxanthene core is a three-ring heterocyclic structure that serves as the foundational scaffold for a class of organic compounds. wikipedia.org In organic chemistry, the modification of this scaffold is a significant area of research aimed at synthesizing new molecules with tailored properties. nih.gov The thioxanthene structure is closely related to that of phenothiazines, with a key difference being the substitution of a nitrogen atom in phenothiazines with a carbon atom in the central ring of thioxanthenes. wikipedia.org This structural variance influences the three-dimensional shape and electronic properties of the resulting molecules.

Derivatives of thioxanthene are numerous and have been explored for various applications. encyclopedia.pub The synthesis of these derivatives often involves modifications at different positions of the thioxanthene ring system to modulate their biological activity and physicochemical properties. nih.gov Chlorprothixene (B1288), the parent compound of the sulfoxide (B87167) derivative discussed here, was the first synthesized thioxanthene antipsychotic, introduced in 1959. wikipedia.org

Significance of Sulfoxide Moieties in Advanced Organic and Bioorganic Transformations

The sulfoxide group (a sulfur atom double-bonded to an oxygen atom) is a crucial functional group in organic chemistry. Its presence in a molecule can significantly alter its polarity, solubility, and chemical reactivity. The formation of a sulfoxide from a sulfide (B99878) is an oxidation reaction. rsc.orgmdpi.com In the context of drug metabolism, sulfoxidation is a common pathway where the body's enzymes, such as cytochromes P450, metabolize sulfur-containing compounds. taylorandfrancis.com

The sulfoxide moiety itself can be a target for further chemical transformations, making it a valuable intermediate in organic synthesis. The stereochemistry of the sulfoxide group can also play a critical role in the biological activity of a molecule.

Role of Oxalate (B1200264) Salts in Crystallography and Compound Purification Methodologies

Oxalate salts are formed by the reaction of oxalic acid with a basic compound. In pharmaceutical and chemical research, the formation of salts is a common strategy to improve the stability, solubility, and handling of a compound. Oxalate salts, in particular, are often crystalline solids, which makes them highly suitable for purification by recrystallization.

The well-defined crystal lattices of oxalate salts are also advantageous for X-ray crystallography studies. nih.gov This analytical technique allows for the precise determination of the three-dimensional structure of a molecule, which is crucial for understanding its chemical properties and biological interactions.

Overview of Research Trajectories for Chlorprothixene-Related Chemical Entities

Research involving chlorprothixene and its derivatives has historically focused on its applications in the field of neuroscience. wikipedia.orgnih.gov However, more recent research has expanded to investigate other potential properties of thioxanthene derivatives, including their interactions with various biological systems. nih.gov The study of metabolites of chlorprothixene, such as its sulfoxide form, is an important aspect of this research, as metabolites can have their own distinct biological activities. nih.gov The preparation of specific salt forms, like the oxalate, facilitates the isolation and detailed study of these metabolites.

Chemical and Physical Data of Chlorprothixene Sulfoxide Oxalate

Below is a table summarizing the known chemical and physical data for this compound.

| Property | Value |

| CAS Number | 1391062-41-1 lgcstandards.com |

| Alternate CAS Number | 16260-06-3 lgcstandards.com |

| Molecular Formula | C18H18ClNOS • C2H2O4 lgcstandards.com |

| Molecular Weight | 421.89 g/mol scbt.com |

| Synonyms | (3Z)-3-(2-Chloro-10-oxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine Oxalate scbt.com |

Detailed Research Findings

While specific research studies focusing solely on this compound are not extensively available in the public domain, its existence as a characterized chemical entity points to its role in a few key areas of research:

Metabolite Reference Standard: Chlorprothixene is known to be metabolized in the body to form Chlorprothixene Sulfoxide. nih.gov The availability of pure this compound serves as a crucial analytical reference standard for researchers studying the pharmacokinetics and metabolism of Chlorprothixene. By having a well-characterized standard, scientists can accurately identify and quantify the presence of this metabolite in biological samples.

Chemical Synthesis and Characterization: The synthesis of this compound would involve the oxidation of the sulfur atom in the thioxanthene ring of Chlorprothixene to a sulfoxide, followed by salt formation with oxalic acid. The oxalate salt form is likely chosen to facilitate the purification and handling of the sulfoxide derivative, allowing for its isolation as a stable, crystalline solid.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H20ClNO5S |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

(3Z)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |

InChI |

InChI=1S/C18H18ClNOS.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |

InChI Key |

RRROSNAAFDJLGC-KIUKIJHYSA-N |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Chlorprothixene Sulfoxide Oxalate

Elucidation of Synthetic Routes to Chlorprothixene (B1288) Sulfoxide (B87167)

Chlorprothixene sulfoxide is a significant metabolite and derivative of the thioxanthene (B1196266) antipsychotic, chlorprothixene. Its synthesis is centered on the selective oxidation of the sulfur atom within the tricyclic thioxanthene nucleus.

Oxidation Strategies for the Thioxanthene Sulfur Atom

The conversion of a sulfide (B99878) to a sulfoxide is a fundamental transformation in organic chemistry, yet it requires careful control to prevent over-oxidation to the corresponding sulfone. The sulfur atom in the thioxanthene ring of chlorprothixene is nucleophilic and susceptible to oxidation by various reagents. Research into sulfide oxidation provides a number of effective strategies that can be applied to this specific transformation.

A variety of oxidizing agents have been developed for the chemoselective oxidation of sulfides. organic-chemistry.org Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with catalysts or additives such as acetic acid or triflic acid to enhance reactivity and selectivity. organic-chemistry.org Other established methods include the use of periodate, catalyzed by iron(III) chloride, which can yield excellent results rapidly. organic-chemistry.org For substrates sensitive to strong acids, reagents like sodium hypochlorite (B82951) in aqueous acetonitrile (B52724) offer a milder, catalyst-free alternative. organic-chemistry.org Electrochemical methods also present a green alternative for inducing such oxidations. semanticscholar.org

A key consideration is the management of reaction conditions—such as temperature, solvent, and stoichiometry of the oxidant—to maximize the yield of the desired sulfoxide and minimize the formation of the sulfone byproduct.

Table 1: Selected Oxidation Strategies for Sulfide to Sulfoxide Conversion

| Oxidant | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | FeCl₃ or Triflic Acid | High efficiency and good selectivity. Avoids over-oxidation. | organic-chemistry.org |

| Periodic Acid (H₅IO₆) | FeCl₃ in Acetonitrile | Very fast reaction times, often less than two minutes, with excellent yields. | organic-chemistry.org |

| Sodium Hypochlorite (NaOCl) | Aqueous Acetonitrile | Catalyst-free, environmentally benign method with high yields. | organic-chemistry.org |

| Molecular Oxygen (O₂) | Metal-free quinoid catalyst, visible light | A "green chemistry" approach using a recyclable catalyst. | organic-chemistry.org |

| Electrochemical Oxidation | Undivided cell, carbon anode | Allows for controlled oxidation by tuning electrochemical potential. | semanticscholar.org |

Stereoselective and Stereospecific Approaches to Sulfoxide Synthesis

The sulfoxide group is inherently chiral, meaning that chlorprothixene sulfoxide exists as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of significant interest in medicinal chemistry, as different enantiomers can have distinct biological activities. The inactive nature of clopenthixol (B1202743) sulfoxide, a related thioxanthene, against microorganisms contrasts with its parent compound, highlighting the impact of such chemical modifications. nih.gov

Strategies for the asymmetric synthesis of sulfoxides are well-documented and primarily fall into two categories: metal-catalyzed asymmetric oxidation and the use of chiral oxidants. researchgate.net

Metal-Catalyzed Asymmetric Oxidation: This approach utilizes a chiral ligand complexed to a metal center (e.g., titanium, vanadium, or iron) to deliver an oxygen atom to the sulfide in a stereocontrolled manner. The Kagan-Sharpless oxidation, which employs a titanium isopropoxide/diethyl tartrate complex with an alkyl hydroperoxide, is a landmark example of this strategy. researchgate.net

Non-Metal and Biological Oxidation: These methods avoid transition metals, using either chiral organic oxidants or enzymatic (biological) processes to achieve enantioselectivity. researchgate.net

These established methodologies provide a clear pathway for the potential synthesis of enantioenriched chlorprothixene sulfoxide, which would be crucial for investigating the specific biological roles of each enantiomer.

Formation and Controlled Crystallization of the Oxalate (B1200264) Salt Form

Once chlorprothixene sulfoxide is synthesized as a free base, it can be converted into a salt to improve its physicochemical properties, such as solubility and stability. The presence of the basic N,N-dimethylaminopropyl side chain allows for the formation of acid addition salts, including the oxalate salt.

Salt Formation Conditions and Optimization

The formation of chlorprothixene sulfoxide oxalate involves a straightforward acid-base reaction between the chlorprothixene sulfoxide free base and oxalic acid. The process typically involves dissolving the free base in a suitable organic solvent, such as ethanol (B145695) or acetone, followed by the stoichiometric addition of a solution of oxalic acid.

Optimization of this process is critical to ensure high yield and purity. Key parameters to be controlled include:

Solvent System: The choice of solvent affects the solubility of both the free base and the resulting salt, influencing the rate of crystallization and the potential for solvent inclusion in the crystal lattice.

Temperature: Temperature control during addition and crystallization can impact crystal size and morphology.

Stoichiometry: Precise control of the molar ratio between the base and oxalic acid is necessary to ensure complete salt formation without excess unreacted starting materials.

Stirring and Addition Rate: The rate of addition of oxalic acid and the agitation of the solution can influence nucleation and crystal growth.

Investigation of Polymorphism and Solid-State Characteristics of the Oxalate Salt

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal crystal lattice. researchgate.net These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability, which are critical attributes for a pharmaceutical compound. researchgate.net

The investigation of polymorphism in this compound would involve a systematic screening of crystallization conditions. By varying factors such as the solvent, cooling rate, and level of supersaturation, different polymorphic forms may be induced. Characterization of these solid-state forms is typically performed using a suite of analytical techniques:

X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

Differential Scanning Calorimetry (DSC): Used to determine melting points and detect phase transitions.

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, indicating solvent loss or decomposition.

Spectroscopy (FTIR, Raman): Can detect differences in molecular conformation and intermolecular interactions between polymorphs.

While no specific studies on the polymorphic forms of this compound are detailed in the surveyed literature, the application of these standard analytical methods would be essential for full solid-state characterization.

Derivatization and Analog Synthesis from the Chlorprothixene Sulfoxide Scaffold

The chlorprothixene sulfoxide molecule offers several sites for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. Such studies are fundamental to drug discovery, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. The synthesis of tetracyclic thioxanthene derivatives has been pursued to explore novel antitumor agents, demonstrating the versatility of the core scaffold. nih.gov

The primary sites for derivatization on the chlorprothixene sulfoxide scaffold include the side chain amine, the sulfoxide group, and the chlorinated aromatic ring.

Table 2: Potential Sites for Derivatization of Chlorprothixene Sulfoxide

| Reactive Site | Potential Transformation | Resulting Derivative Class |

|---|---|---|

| Tertiary Amine (Side Chain) | N-Demethylation | Secondary amine analogs (e.g., N-desmethyl-chlorprothixene sulfoxide) |

| Tertiary Amine (Side Chain) | N-Oxidation | N-oxide derivatives |

| Sulfoxide Group | Oxidation | Sulfone analogs |

| Sulfoxide Group | Reduction | Sulfide analogs (Chlorprothixene) |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Analogs with modified C2 substituents (e.g., alkoxy, amino groups) |

Regioselective and Chemoselective Modifications of the Thioxanthene Core

The synthesis and modification of the chlorprothixene framework are fundamentally governed by principles of regioselectivity and chemoselectivity. The creation of the core thioxanthene ring system itself involves strategic steps to ensure the correct placement of substituents. The synthesis of the precursor, 2-chlorthioxanthone, involves the reaction of 2-mercaptobenzoic acid with 1-bromo-4-chlorobenzene, followed by intramolecular cyclization, which establishes the specific substitution pattern of the tricyclic system. gpatindia.com

The most significant chemoselective modification in the context of Chlorprothixene Sulfoxide is the oxidation of the sulfur atom in the thioxanthene ring. researchgate.net This transformation is crucial as it converts the thioether of chlorprothixene into a sulfoxide. Various oxidizing agents can achieve this, including dilute nitric acid, hydrogen peroxide, and peroxyacetic acid. researchgate.netchemrxiv.org The selectivity of this oxidation is critical; it must target the sulfur atom without altering other functional groups in the molecule, such as the dimethylamino side chain or the chlorinated aromatic ring. organic-chemistry.org The reaction can be catalyzed by substances like nitric oxide or metal catalysts to enhance selectivity and yield. chemrxiv.orgrsc.org In some procedures, over-oxidation to the corresponding sulfone can occur, which represents a loss of chemoselectivity. chemrxiv.orgorgsyn.org

Table 1: Oxidation Methods for Thioether to Sulfoxide Conversion This table summarizes various methods applicable for the chemoselective oxidation of a thioether to a sulfoxide, a key transformation in forming Chlorprothixene Sulfoxide.

| Oxidant/Catalyst System | Description | Reference(s) |

|---|---|---|

| Dilute Nitric Acid | A method used to transform chlorprothixene into a highly fluorescent product via oxidation. | researchgate.net |

| Peroxyacetic Acid | Rapidly forms oxidation products, presumed to be thioxanthone sulfoxides, at room temperature. | researchgate.net |

| Hydrogen Peroxide / Tantalum Carbide | Catalytic system that provides sulfoxides in high yields. | organic-chemistry.org |

| Electrochemical Oxidation | A microfluidic electrochemical method has been reported for preparing sulfoxide metabolites of similar compounds. | chemrxiv.org |

| Nitric Oxide (Catalyst) | Catalyzes the aerial oxidation of phenothiazines (related structures) to their sulfoxides. | rsc.org |

Exploration of Stereochemical Control in Derivative Synthesis

Stereochemistry is a defining feature of chlorprothixene and its derivatives, presenting two primary challenges: the geometric isomerism of the exocyclic double bond and the chirality of the sulfoxide group.

Chlorprothixene exists as two geometric isomers, (Z) and (E), due to the double bond connecting the side chain to the thioxanthene ring. karger.comnih.gov The pharmacologically active form is the (Z)-isomer, making the control of this E/Z geometry a critical aspect of synthesis. gpatindia.comkarger.com The synthesis typically involves a dehydration reaction of the tertiary alcohol precursor, 2-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol, which can lead to a mixture of isomers. gpatindia.compharmaffiliates.com

The oxidation of the sulfur atom to a sulfoxide introduces a new stereocenter into the molecule, as the sulfoxide group is chiral. This means that Chlorprothixene Sulfoxide can exist as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric oxidation) is a significant challenge in organic chemistry. orgsyn.org Catalytic methods using chiral ligands, often based on transition metals like vanadium or titanium, have been developed for the asymmetric oxidation of sulfides to sulfoxides. orgsyn.org Such procedures aim to produce the sulfoxide with high enantiomeric excess. A notable strategy involves a kinetic resolution process, where the minor enantiomer of the sulfoxide product is selectively oxidized further to the achiral sulfone, thereby enriching the enantiomeric purity of the desired sulfoxide. orgsyn.org While these methods are established for general sulfides, their specific application to chlorprothixene would be essential for controlling the stereochemistry of the sulfoxide derivative.

Identification and Characterization of Synthetic By-products and Process Impurities

The synthesis of this compound is susceptible to the formation of various by-products and impurities. These can arise from starting materials, intermediate steps, or side reactions, such as incomplete reactions, over-oxidation, or isomerization. The identification and characterization of these impurities are crucial for quality control.

One of the most significant impurities is the geometric (E)-isomer of chlorprothixene, which lacks the desired pharmacological activity. pharmaffiliates.com Another key impurity is the precursor alcohol, 2-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol, indicating an incomplete dehydration step. pharmaffiliates.com The starting ketone for the side-chain addition, 2-Chlorthioxanthone, can also be present as a process-related impurity. gpatindia.compharmaffiliates.com

During the sulfoxidation step, the primary potential by-product is the corresponding sulfone, resulting from over-oxidation of the sulfoxide. chemrxiv.org Other impurities can include products of N-demethylation of the side chain, such as N-desmethylchlorprothixene, which is also a known metabolite. wikipedia.orgnih.gov

Table 2: Identified Impurities and By-products in Chlorprothixene Synthesis This interactive table details common impurities found during the synthesis of chlorprothixene and its derivatives, along with their chemical information.

| Impurity Name | Molecular Formula | Molecular Weight (g/mol) | Origin / Type | Reference(s) |

|---|---|---|---|---|

| (E)-Chlorprothixene (Impurity F) | C₁₈H₁₈ClNS | 315.86 | Geometric Isomer | nih.govpharmaffiliates.com |

| 2-Chloro-9-(3-(dimethylamino)propyl)-9H-thioxanthen-9-ol (Impurity A) | C₁₈H₂₀ClNOS | 333.87 | Precursor | pharmaffiliates.compharmaffiliates.com |

| 2-Chlorthioxanthone (Impurity E) | C₁₃H₇ClOS | 246.71 | Starting Material | pharmaffiliates.com |

| Chlorprothixene Sulfone | C₁₈H₁₈ClNO₂S | 347.86 | Over-oxidation By-product | chemrxiv.orgorgsyn.org |

| N-desmethylchlorprothixene | C₁₇H₁₆ClNS | 301.83 | Demethylation By-product / Metabolite | wikipedia.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Chlorprothixene Sulfoxide Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

Comprehensive Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignment

Detailed and assigned ¹H and ¹³C NMR spectra are crucial for the unambiguous identification of a compound. While NMR data for the parent compound, chlorprothixene (B1288), and for the oxalate (B1200264) anion are available separately, a complete set of chemical shifts for the combined entity, Chlorprothixene Sulfoxide (B87167) Oxalate, is not documented in the public domain. rsc.orgresearchgate.net For a definitive analysis, the precise chemical shifts of the protons and carbons in the chlorprothixene sulfoxide moiety, as influenced by the oxalate counter-ion, would be required. In the absence of experimental data, a hypothetical data table cannot be provided.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule. researchgate.netchemicalbook.comsysrevpharm.orgnih.gov

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the chlorprothixene sulfoxide structure.

HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to piece together the carbon skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the through-space proximity of protons, which is vital for determining the stereochemistry of the molecule. researchgate.net

Without experimental 2D NMR spectra for Chlorprothixene Sulfoxide Oxalate, a detailed analysis of its structural connectivity and stereochemistry remains speculative.

Solid-State NMR Investigations for Polymorphic Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science. Solid-state NMR (ssNMR) is a powerful tool for characterizing these different polymorphic forms. nih.govufz.decaymanchem.combas.bg An ssNMR study of this compound would provide insights into the number of non-equivalent molecules in the asymmetric unit, their conformations, and intermolecular packing. However, no such studies have been reported in the reviewed literature.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. The theoretical exact mass of the protonated chlorprothixene sulfoxide cation ([C₁₈H₁₈ClNOS + H]⁺) can be calculated. An experimental HRMS measurement would be necessary to confirm this elemental composition for the actual compound.

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. mdpi.comnih.govresearchgate.net The analysis of these fragmentation patterns provides valuable information about the compound's structure. A detailed MS/MS study of this compound would allow for the elucidation of its characteristic fragmentation pathways, aiding in its identification and differentiation from related compounds. Such specific data for the oxalate salt is not currently available.

X-ray Crystallography of this compound

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. However, no crystallographic data for this compound has been publicly reported.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction (SC-XRD) would be the premier technique to unambiguously determine its absolute configuration and molecular conformation. The introduction of the sulfoxide group (S=O) from the metabolism of chlorprothixene creates a stereocenter at the sulfur atom, meaning Chlorprothixene Sulfoxide can exist as two enantiomers.

SC-XRD analysis would reveal the precise spatial orientation of the atoms, including the geometry of the tricyclic thioxanthene (B1196266) core and the conformation of the N,N-dimethylpropan-1-amine side chain. Crucially, for a chiral molecule crystallizing in a non-centrosymmetric space group, anomalous dispersion methods could be used to determine the absolute configuration of the sulfoxide stereocenter. This would definitively assign the (R) or (S) configuration to the sulfoxide group.

The conformation of the molecule would also be elucidated, detailing the planarity of the thioxanthene ring system and the torsion angles of the side chain. This information is vital for understanding the molecule's shape and how it might interact with biological targets.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. Analysis of the crystal structure of this compound would allow for a detailed study of these interactions. The presence of the sulfoxide group, the oxalate counter-ion, and the tertiary amine in the side chain would be expected to result in a complex network of non-covalent interactions.

Key expected interactions would include:

Hydrogen Bonding: Strong hydrogen bonds are anticipated between the protonated tertiary amine of the chlorprothixene sulfoxide cation and the carboxylate groups of the oxalate anion. The oxalate ion, with its four oxygen atoms, can act as a hydrogen bond acceptor, potentially leading to the formation of well-defined supramolecular synthons. Weaker C-H···O hydrogen bonds involving the aromatic rings and the oxalate or sulfoxide oxygen atoms are also likely to be present, further stabilizing the crystal structure.

Understanding these packing motifs is crucial as they can significantly influence the physicochemical properties of the solid state, such as solubility and stability.

Vibrational Spectroscopy (Infrared and Raman) Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. No specific vibrational spectra for this compound have been documented.

Identification of Characteristic Functional Group Frequencies

An analysis of the IR and Raman spectra of this compound would be expected to reveal characteristic vibrational modes for its key functional groups. Based on data for related compounds, the following table summarizes the anticipated frequency ranges for these vibrations.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Spectroscopy Method |

| Sulfoxide (S=O) | Stretching | 1030 - 1070 | IR, Raman |

| Oxalate (C₂O₄²⁻) | Symmetric C=O stretching | ~1600 - 1650 | Raman |

| Asymmetric C=O stretching | ~1650 - 1700 | IR | |

| C-C stretching | ~900 | Raman | |

| Tertiary Amine (C-N) | Stretching | 1000 - 1250 | IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Out-of-plane bending | 675 - 900 | IR | |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| C=C (Aromatic) | Stretching | 1400 - 1600 | IR, Raman |

| C-S | Stretching | 600 - 800 | Raman |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

The prominent S=O stretch would be a key indicator of the sulfoxide group. The oxalate anion would be identifiable by its characteristic symmetric and asymmetric C=O stretching modes.

Conformational Analysis via Vibrational Mode Interpretation

Subtle shifts in the vibrational frequencies can provide insights into the conformational state of the molecule. For instance, the exact positions of the C-H bending modes can be sensitive to the conformation of the side chain. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it would be possible to correlate specific vibrational features with particular molecular conformations present in the solid state.

Chiroptical Spectroscopy for Stereochemical Confirmation

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful tools for probing the stereochemistry of chiral molecules in solution. As Chlorprothixene Sulfoxide is chiral due to the sulfoxide stereocenter, these techniques could be employed to confirm its stereochemistry, assuming the enantiomers could be separated or a stereoselective synthesis is performed.

An ECD spectrum would measure the differential absorption of left and right circularly polarized light by the molecule's chromophores, primarily the thioxanthene ring system. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), would be a unique fingerprint of a specific enantiomer. Comparison of the experimental ECD spectrum with that predicted by time-dependent DFT calculations for a known absolute configuration would allow for the assignment of the absolute stereochemistry of the sulfoxide group.

Similarly, VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing stereochemical information from the vibrational transitions. This technique would be particularly sensitive to the conformation and absolute configuration of the chiral sulfoxide and its influence on the surrounding molecular framework.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org This technique is exquisitely sensitive to the spatial arrangement of atoms and is therefore particularly well-suited for the study of enantiomers. For this compound, the chiral sulfoxide chromophore is expected to give rise to a characteristic CD spectrum.

Theoretical Principles and Expected Findings:

A CD spectrum is obtained by plotting the difference in absorbance of left and right circularly polarized light (ΔA) against wavelength. This is often converted to molar ellipticity ([θ]), which is a standardized measure. A positive or negative peak in the CD spectrum, known as a Cotton effect, corresponds to an absorption band in the UV-Vis spectrum of the molecule. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center.

For this compound, the electronic transitions within the thioxanthene ring system, perturbed by the chiral sulfoxide group, would be the primary contributors to the CD spectrum. It is anticipated that the enantiomers of Chlorprothixene Sulfoxide would exhibit mirror-image CD spectra. For instance, if the (R)-enantiomer displays a positive Cotton effect at a specific wavelength, the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.

Hypothetical CD Spectral Data for this compound Enantiomers:

| Wavelength (nm) | (R)-Chlorprothixene Sulfoxide [θ] (deg·cm²·dmol⁻¹) | (S)-Chlorprothixene Sulfoxide [θ] (deg·cm²·dmol⁻¹) |

| 230 | +15000 | -15000 |

| 258 | -8000 | +8000 |

| 290 | +5000 | -5000 |

Note: The data in this table is hypothetical and serves to illustrate the expected mirror-image relationship in the CD spectra of the enantiomers.

The determination of the absolute configuration would require either comparison with a standard of known configuration or complex quantum chemical calculations.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org It is a complementary technique to CD spectroscopy and provides valuable information about the stereochemistry of chiral molecules.

Principles and Application to this compound:

An ORD spectrum is a plot of the specific rotation [α] against the wavelength (λ). The spectrum typically shows a plain curve at wavelengths far from an absorption band. However, in the region of an absorption band of the chiral chromophore, the ORD curve exhibits a characteristic peak and trough, which is also known as the Cotton effect. The sign of the Cotton effect in ORD is related to the stereochemistry of the molecule.

For this compound, the chiral sulfoxide would cause the plane of polarized light to be rotated. The magnitude and direction of this rotation would vary with the wavelength of the light. By analyzing the ORD curve, particularly the Cotton effect associated with the electronic transitions of the thioxanthene system, the absolute configuration of the sulfoxide center could be determined.

Hypothetical ORD Data for this compound:

Similar to the CD data, specific ORD data for this compound is not widely published. The following interactive table provides a hypothetical representation of the specific rotation at different wavelengths for one of the enantiomers.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +50 |

| 500 | +75 |

| 400 | +120 |

| 350 | +250 |

| 310 (Peak) | +1500 |

| 290 (Trough) | -1200 |

| 270 | +800 |

Note: This data is hypothetical and illustrates a possible ORD curve with a Cotton effect for one enantiomer of Chlorprothixene Sulfoxide.

The analysis of the ORD spectrum, in conjunction with CD data, would provide a comprehensive picture of the chiroptical properties of this compound, confirming its chiral nature and paving the way for the determination of its absolute stereochemistry.

Analytical Method Development and Validation for Chlorprothixene Sulfoxide Oxalate

Chromatographic Separation Techniques

Chromatography remains the cornerstone of pharmaceutical analysis due to its high resolving power and versatility. scispace.com For Chlorprothixene (B1288) Sulfoxide (B87167) Oxalate (B1200264), a range of chromatographic techniques have been developed to ensure purity, stability, and quality.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of multicomponent pharmaceutical samples, offering rapidity, specificity, and accuracy. wjpmr.com Its application is critical in the development and manufacturing of new drugs. wjpmr.com Several HPLC methods have been established for the determination of Chlorprothixene and its metabolites, including the sulfoxide derivative. sysrevpharm.org

The development of a successful HPLC method hinges on optimizing parameters such as the column, mobile phase, and detector to achieve efficient separation. scispace.com Reverse-phase HPLC (RP-HPLC) is the most common mode, accounting for a vast majority of all HPLC separations due to its versatility with compounds of diverse polarity. scispace.com

For the analysis of Chlorprothixene and its sulfoxide metabolite, a reverse-phase HPLC method coupled with ultraviolet (UV) and amperometric detection has been developed. This method allows for the sensitive determination of the parent drug and its metabolite in plasma samples. sysrevpharm.org The chromatographic conditions are typically optimized to achieve a balance between resolution, analysis time, and sensitivity. Key parameters for such a separation are outlined in the table below.

Table 1: Illustrative RP-HPLC Parameters for Chlorprothixene Sulfoxide Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., Kromasil, XBridge) | Provides a non-polar stationary phase for reverse-phase separation. semanticscholar.orgresearchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Methanol (B129727) and Aqueous Buffer (e.g., phosphate (B84403), formic acid) | The organic modifier and aqueous buffer are adjusted to control the elution and resolution of the analytes. semanticscholar.org |

| Elution Mode | Gradient or Isocratic | Gradient elution is often used to separate compounds with a wide range of polarities, while isocratic is simpler for less complex samples. scispace.com |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the analysis and can affect resolution. semanticscholar.orgresearchgate.net |

| Detection | UV Spectrophotometry (e.g., 230-260 nm), Electrochemical Detection | UV detection is common for chromophoric compounds like thioxanthenes. Electrochemical detection offers enhanced sensitivity for oxidizable moieties like the sulfoxide group. sysrevpharm.orgresearchgate.net |

| Column Temp. | 25 - 40°C | Temperature can influence viscosity and selectivity, affecting the separation. researchgate.net |

Normal-phase HPLC, while less common, can be an alternative for specific separation challenges, particularly for isomers or highly polar compounds where RP-HPLC may provide insufficient retention.

The oxidation of the sulfur atom in the thioxanthene (B1196266) ring of Chlorprothixene creates a chiral center at the sulfur, resulting in the formation of two enantiomers of Chlorprothixene Sulfoxide. researchgate.netnih.gov Since enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are crucial. Chiral HPLC is the benchmark technique for this purpose. rsc.org

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for resolving chiral sulfoxides. researchgate.netnih.gov The choice of mobile phase, often a mixture of an alcohol (like ethanol (B145695) or isopropanol) with a hydrocarbon (like hexane), is critical for achieving enantioseparation. au.dk

Systematic studies have demonstrated that cellulose-based chiral selectors, particularly those with specific substitutions on the phenylcarbamate moieties, exhibit powerful chiral recognition abilities towards sulfoxides. researchgate.netnih.govcnr.it Thermodynamic studies of these separations often confirm that the process is spontaneous and stable. au.dk

Table 2: Typical Chiral HPLC Conditions for Sulfoxide Enantiomer Resolution

| Parameter | Condition | Rationale |

| Chiral Column | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | The chiral selector provides stereospecific interactions (e.g., hydrogen bonding, π-π interactions) necessary for separating enantiomers. nih.gov |

| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water mixtures | The solvent composition is optimized to modulate the strength of interactions between the analytes and the CSP, thereby affecting retention and resolution. researchgate.netau.dk |

| Flow Rate | 0.5 - 1.0 mL/min | A lower flow rate often improves resolution in chiral separations. au.dk |

| Detection | UV/Vis or Circular Dichroism (CD) | UV detection is standard. A CD detector can provide additional information on the absolute configuration of the eluting enantiomers. au.dk |

Gas Chromatography (GC) for Volatile Derivatives or Degradation Products

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. acs.org For non-volatile compounds like Chlorprothixene Sulfoxide Oxalate, derivatization is typically required to increase volatility and thermal stability. When heated, thioxanthene derivatives can emit toxic fumes, making controlled analysis crucial. nih.gov

GC coupled with mass spectrometry (GC-MS) is particularly useful for identifying unknown degradation products or metabolites. researchgate.net The high separation efficiency of capillary columns combined with the structural information from MS makes it a definitive analytical tool. researchgate.net Methods have been developed for the comprehensive screening of basic drugs, including thioxanthenes and their metabolites, in various biological matrices. researchgate.net

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgyoutube.com SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity, making it a "greener" alternative to HPLC. chromatographytoday.comyoutube.com

SFC is particularly well-suited for the purification of low to moderate molecular weight molecules and for chiral separations. wikipedia.orgteledynelabs.com Its principles are similar to normal-phase HPLC, with supercritical CO2 acting as a weak, non-polar mobile phase. youtube.com The elution strength is modulated by adding a polar co-solvent, such as methanol. wikipedia.orgnih.gov This technique has been successfully applied to the analysis of antipsychotic drugs, including phenothiazines and thioxanthenes. nih.gov The ability to control pressure, temperature, and modifier concentration provides a high degree of flexibility for optimizing challenging separations. teledynelabs.comnih.gov

Electrophoretic Separation Methods

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is particularly suited for the analysis of charged pharmaceutical compounds, requiring minimal sample and solvent volumes. nih.govmdpi.com

The separation in CE is governed by the analyte's charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. psu.edu Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. nih.govelsevierpure.com CZE separates analytes based on their intrinsic electrophoretic mobility, while MEKC uses surfactants (micelles) to enable the separation of both charged and neutral compounds. nih.gov

For basic drugs like Chlorprothixene and its metabolites, CE offers a powerful alternative to HPLC. electrochemsci.org Method development involves optimizing the background electrolyte (BGE) pH, buffer concentration, applied voltage, and the use of additives like cyclodextrins for enhancing resolution, especially for chiral separations. electrochemsci.orgnih.gov The successful separation of structurally similar phenothiazines and their metabolites demonstrates the potential of CE for the analysis of this compound. electrochemsci.org

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis has emerged as a powerful technique for the analysis of pharmaceuticals due to its high separation efficiency, short analysis times, and minimal sample and reagent consumption. For a compound like this compound, CE can be optimized to separate it from its parent compound, Chlorprothixene, and other related metabolites. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

The development of a CE method for this compound would involve the optimization of several parameters, including the background electrolyte (BGE) composition and pH, applied voltage, capillary temperature, and injection parameters. A low pH buffer, such as a phosphate buffer at pH 2.5, is often effective for the analysis of basic compounds like thioxanthene derivatives, ensuring they are in their protonated, cationic form. nih.gov The use of an internal standard is also crucial for ensuring the accuracy and precision of the method. nih.gov

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC), a modification of CE, is particularly useful for the separation of neutral and charged compounds. In MEKC, surfactants are added to the BGE at a concentration above their critical micelle concentration. These micelles act as a pseudostationary phase, allowing for the partitioning of analytes between the aqueous mobile phase and the micellar phase.

For the analysis of this compound, MEKC can provide enhanced selectivity and resolution. The choice of surfactant, such as sodium dodecyl sulfate (B86663) (SDS), and its concentration are critical parameters to be optimized. The addition of organic modifiers, like methanol or acetonitrile, to the BGE can further modulate the separation by altering the partitioning of the analytes and the viscosity of the medium.

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectroscopic techniques offer rapid and straightforward approaches for the quantification of analytes, provided there is sufficient sensitivity and selectivity.

UV-Vis Spectroscopy for Concentration Determination in Research Solutions

UV-Vis spectrophotometry can be employed for the quantification of this compound in solutions. The thioxanthene ring system of the molecule possesses a characteristic UV absorption spectrum. While specific data for the oxalate salt is not detailed in the literature, studies on the parent drug, Chlorprothixene, show distinct absorption maxima. For instance, Chlorprothixene hydrochloride exhibits absorption maxima at approximately 222 nm and 282 nm. nih.gov It is anticipated that Chlorprothixene Sulfoxide would have a similar, yet distinct, absorption profile that can be utilized for quantification. Derivative spectrophotometry can also be applied to enhance the resolution of overlapping spectral bands and improve the accuracy of quantification in the presence of interfering substances. sysrevpharm.org

A study on Chlorprothixene hydrochloride demonstrated the utility of derivative spectrophotometry for its determination, with linearity in the range of 0.4-3 µg/mL. sysrevpharm.org Similar principles could be applied to develop a validated UV-Vis spectrophotometric method for this compound.

Fluorescence Spectroscopy for Enhanced Sensitivity in Trace Analysis

Spectrofluorometry offers a significant advantage in terms of sensitivity over absorption spectrophotometry. The inherent fluorescence of the Chlorprothixene Sulfoxide molecule can be exploited for its trace-level quantification. The method involves exciting the molecule at a specific wavelength and measuring the emitted fluorescence at a longer wavelength.

In a case of fatal drug overdose, spectrophotofluorometry was used to determine the concentrations of Chlorprothixene and its sulfoxide metabolite in various biological fluids. nih.gov The method involved oxidation of the compounds with alkaline permanganate, which likely enhanced the fluorescence, allowing for sensitive detection. nih.gov For this compound analysis, method development would involve optimizing the excitation and emission wavelengths, pH of the solution, and the use of any enhancing reagents. The native fluorescence of the compound could also be measured, as has been demonstrated for other thioxanthene derivatives. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Level Analysis and Structural Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific analysis of drugs and their metabolites in biological matrices. This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly selective and sensitive detection of tandem mass spectrometry.

For the analysis of this compound, a reverse-phase HPLC method would likely be developed to separate the sulfoxide from other components in the sample. The separated analyte would then be introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is a common choice for the analysis of nitrogen-containing compounds like Chlorprothixene Sulfoxide.

In the tandem mass spectrometer, the precursor ion corresponding to the protonated Chlorprothixene Sulfoxide molecule would be selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions in selected reaction monitoring (SRM) mode provides exceptional selectivity and sensitivity, allowing for quantification at very low levels (ng/mg). nih.gov A fully validated LC-MS/MS method has been successfully used for the analysis of Chlorprothixene and its metabolite in hair samples, demonstrating the robustness of this approach. nih.gov

A study on the segmental analysis of Chlorprothixene and its metabolite in postmortem hair reported the following findings using a validated LC-MS/MS method:

| Analyte | Median Concentration (ng/mg) | Mean Concentration (ng/mg) |

| Chlorprothixene | 0.21 | 0.38 |

| Desmethylchlorprothixene | 0.24 | 0.43 |

| Data from a study on hair segments of deceased psychiatric patients. nih.gov |

This demonstrates the capability of LC-MS/MS to quantify metabolites at low concentrations. A similar approach would be highly effective for the definitive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds in a sample. For a pharmaceutical substance like this compound, GC-MS would be primarily employed to identify and measure residual solvents from the synthesis process and to detect any volatile degradation products.

The methodology involves introducing the sample into the gas chromatograph, where it is vaporized. An inert carrier gas (such as helium or nitrogen) transports the vaporized sample through a long, thin column. The column's stationary phase interacts differently with various components, causing them to separate based on their boiling points and chemical properties. As each component exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each component. This mass spectrum acts as a "chemical fingerprint," allowing for the identification of the compound by comparing it to spectral libraries.

Research Findings:

A representative, though not specific to this compound, data table for residual solvent analysis by GC-MS is presented below to illustrate the type of data generated.

Interactive Data Table: Representative GC-MS Analysis of Residual Solvents

| Potential Residual Solvent | Retention Time (min) | Target Ion (m/z) | Limit (ppm) |

| Methanol | 3.5 | 31 | 3000 |

| Ethanol | 4.2 | 45 | 5000 |

| Isopropanol | 4.8 | 45 | 5000 |

| Dichloromethane | 5.1 | 84 | 600 |

| Toluene | 8.9 | 91 | 890 |

| N,N-Dimethylformamide (DMF) | 10.2 | 73 | 880 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Quality Control and Impurity Profiling in Synthetic Batches and Research Samples

Quality control and impurity profiling are critical aspects of pharmaceutical development to ensure the safety and efficacy of a drug substance. Impurities can originate from starting materials, intermediates, by-products of the synthesis, degradation products, or reagents used in the manufacturing process.

The impurity profile of this compound would be expected to include related substances from the synthesis of the parent compound, Chlorprothixene, as well as products of its oxidation and potential degradation. For instance, the starting materials for Chlorprothixene synthesis, such as 2-chlorothioxanthen-9-one, could be present as impurities. nih.gov Furthermore, isomers of Chlorprothixene, such as the (E)-isomer, are also potential process-related impurities.

Degradation studies, often referred to as forced degradation studies, are intentionally performed to identify potential degradation products that could form under various stress conditions like heat, light, humidity, acid, and base. For Chlorprothixene, exposure to light has been shown to cause degradation, forming 2-chlorothioxanthen-9-one and other unidentified products. nih.gov As a sulfoxide derivative, Chlorprothixene Sulfoxide itself is a major metabolite and potential degradation product of Chlorprothixene. nih.gov

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are the primary tools for impurity profiling of non-volatile substances. These methods can separate and quantify the active pharmaceutical ingredient (API) from its related impurities.

Detailed Research Findings:

While a specific, validated impurity profile for this compound is not publicly documented, a list of known and potential impurities related to the parent compound, Chlorprothixene, can be compiled from various sources. This provides a basis for the expected impurity profile of its sulfoxide oxalate salt.

Interactive Data Table: Potential Impurities in this compound Research Samples

| Impurity Name | Potential Source | Typical Analytical Method |

| Chlorprothixene | Starting material for oxidation | HPLC, LC-MS |

| (E)-Chlorprothixene | Isomeric impurity from synthesis | HPLC, LC-MS |

| 2-Chlorothioxanthen-9-one | Synthesis intermediate, degradation product | HPLC, GC-MS |

| Chlorprothixene N-oxide | Oxidative degradation product | HPLC, LC-MS |

| Unreacted Oxalic Acid | From salt formation | Ion Chromatography, HPLC |

Note: This table is based on the known chemistry of Chlorprothixene and general principles of pharmaceutical impurity analysis. It is for illustrative purposes and does not represent a definitive, validated impurity profile for this compound.

Theoretical and Computational Investigations of Chlorprothixene Sulfoxide Oxalate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Molecular Orbitals, Electrostatic Potentials, and Reaction Mechanisms

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost. A DFT study of Chlorprothixene (B1288) Sulfoxide (B87167) Oxalate (B1200264) would typically involve:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. For a molecule in this class, one might expect the electron density in the HOMO to be localized on the electron-rich thioxanthene (B1196266) ring system and the sulfoxide group, while the LUMO would likely be distributed across the aromatic system.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. For Chlorprothixene Sulfoxide Oxalate, the oxygen atom of the sulfoxide and the oxalate counter-ion would be expected to be regions of high negative potential, while the hydrogen atoms of the amine group and aromatic rings would show positive potential.

Reaction Mechanisms: DFT can be used to model reaction pathways, such as the oxidation of chlorprothixene to its sulfoxide metabolite. Such a study would calculate the transition state structures and activation energies involved in the oxidation process.

Ab Initio Methods for Accurate Energy and Geometry Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), are computationally more intensive than DFT but can provide more accurate "gold standard" results for molecular energies and geometries. These methods would be employed to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles with high precision.

Calculate Accurate Energies: Determine the total electronic energy of the molecule, which is essential for comparing the stability of different isomers or conformers.

Molecular Mechanics and Dynamics Simulations

These methods are used to study the behavior of larger systems, including the flexibility of the molecule and its interactions with its environment.

Conformational Analysis and Energy Landscapes of the Compound

This compound has several rotatable bonds, leading to a complex conformational landscape.

Conformational Search: Molecular mechanics force fields (e.g., AMBER, CHARMM) would be used to systematically or stochastically search for low-energy conformations.

Energy Landscapes: The results would be plotted as a potential energy surface, showing the relative energies of different conformers and the energy barriers between them. This would reveal the most stable, and likely most populated, shapes of the molecule.

Investigation of Solvent Effects on Molecular Conformation and Stability

The surrounding solvent can significantly influence a molecule's structure and stability.

Implicit Solvation Models: Continuum models like the Polarizable Continuum Model (PCM) can be used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant.

Prediction of Physicochemical Parameters from Computational Models

Computational models can predict various physicochemical properties that are important for pharmaceutical and chemical applications. While experimental data for the parent compound, chlorprothixene, is available, specific predicted values for the sulfoxide oxalate salt are not. A computational study would aim to predict parameters such as:

| Predicted Physicochemical Parameter | Typical Computational Method | Hypothetical Value and Significance |

| LogP (Octanol-Water Partition Coefficient) | Quantitative Structure-Property Relationship (QSPR) models; Atomic contributions | The introduction of the sulfoxide and oxalate groups would be expected to decrease the LogP compared to chlorprothixene, indicating increased hydrophilicity. |

| Aqueous Solubility (LogS) | QSPR models; Solvation energy calculations | Higher solubility would be predicted compared to the parent compound due to the polar sulfoxide and the ionic oxalate salt form. |

| pKa | DFT calculations with solvation models | Predictions would focus on the acidity of the oxalic acid counter-ion and the basicity of the dimethylamino group. |

In Silico Prediction of Partition Coefficients (Log P, Log D) and Dissociation Constants (pKa)

The lipophilicity and ionization state of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. In silico tools provide rapid estimations of these properties.

Partition Coefficient (Log P) and Distribution Coefficient (Log D):

The partition coefficient (Log P) is a measure of a compound's lipophilicity in its neutral form, while the distribution coefficient (Log D) accounts for both neutral and ionized species at a specific pH. For Chlorprothixene Sulfoxide, a metabolite of chlorprothixene, predictive models are essential in the absence of extensive experimental data. Various computational methods, often based on atomic contributions or machine learning algorithms trained on large datasets, can estimate these values.

The sulfoxide group in Chlorprothixene Sulfoxide, being more polar than the sulfide (B99878) in the parent compound, is expected to decrease the Log P value. The oxalate salt form will further influence the distribution coefficient (Log D) by affecting the compound's ionization state in aqueous solutions.

Predicted Physicochemical Properties of Chlorprothixene Sulfoxide:

| Property | Predicted Value | Method/Software |

| Log P | 3.5 - 4.5 | Various (e.g., ALOGPS, XLogP3) |

| pKa (basic) | 8.5 - 9.5 | Various (e.g., ChemAxon, Marvin) |

Note: These values are estimations and can vary between different prediction algorithms. The Log P value refers to the free base form of Chlorprothixene Sulfoxide.

Dissociation Constants (pKa):

The dissociation constant (pKa) indicates the strength of an acid or base. Chlorprothixene Sulfoxide contains a basic dimethylamino group, making it a basic compound. The pKa of this group is crucial for understanding its charge state at physiological pH.

Computational Modeling of Solubility Characteristics

Aqueous solubility is a key factor for oral drug absorption. researchgate.netdiva-portal.orgnih.gov Computational models can predict solubility based on a molecule's structural features. researchgate.netnih.gov For this compound, its solubility is a complex interplay of the properties of the parent molecule and the oxalate salt.

Computational approaches to predict solubility range from simple empirical models based on Log P and melting point to more complex quantitative structure-property relationship (QSPR) models and first-principle methods based on thermodynamic cycles. nih.gov These models utilize various molecular descriptors, such as molecular weight, polar surface area, and hydrogen bond donors and acceptors, to correlate with experimental solubility data. For a novel salt form like this compound, these predictive models can offer a valuable preliminary assessment of its potential solubility advantages. researchgate.net

Factors Influencing the Solubility of this compound:

| Factor | Influence on Solubility |

| Chlorprothixene Sulfoxide (Free Base) | Intrinsic solubility of the active moiety. |

| Oxalate Counter-ion | Generally increases aqueous solubility compared to the free base. |

| pH of the Medium | Solubility is pH-dependent due to the basic nature of the amine and the acidic nature of the oxalate. |

| Crystal Lattice Energy | The stability of the crystal form affects the energy required for dissolution. |

Ligand-Protein Interaction Modeling (In Silico Approaches)

Understanding how a compound interacts with its biological targets is fundamental to elucidating its mechanism of action.

Molecular Docking Studies with Hypothetical Receptor Binding Sites and Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.govsciencedaily.comnih.govwisdomlib.org For Chlorprothixene Sulfoxide, docking studies can be performed on plausible biological targets. Given that the parent compound, chlorprothixene, is a dopamine (B1211576) (D1, D2, D3, D4, D5) and serotonin (B10506) (5-HT2) receptor antagonist, these G-protein coupled receptors (GPCRs) are logical hypothetical targets for its sulfoxide metabolite. wikipedia.orgtargetmol.com

In a typical docking workflow, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated using homology modeling. The ligand, Chlorprothixene Sulfoxide, is then computationally placed into the binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations of Compound-Protein Complexes to Understand Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic view of ligand-protein interactions compared to the static picture from molecular docking. plos.orgnih.govdiva-portal.orgnih.gov An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion.

Starting with a promising docked pose of Chlorprothixene Sulfoxide within a target receptor (e.g., a dopamine receptor), an MD simulation can be run to observe the stability of the binding mode and the conformational changes in both the ligand and the protein. plos.orgnih.govdiva-portal.orgnih.gov These simulations can reveal:

The stability of key hydrogen bonds and other interactions over time.

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in the receptor upon ligand binding.

An estimation of the binding free energy, which is a more rigorous predictor of binding affinity than docking scores.

Structure-Activity Relationship (SAR) Studies (Computational Methodologies)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For Chlorprothixene Sulfoxide, a QSAR model could be developed using a set of its structural analogues.

The process involves:

Data Collection: Gathering a dataset of structural analogues of Chlorprothixene Sulfoxide with their measured biological activities (e.g., receptor binding affinities).

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., LogP, molecular weight, electronic properties) and structural features (e.g., topological indices) is calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of Chlorprothixene Sulfoxide, thereby guiding the design of more potent or selective compounds. Such studies have been successfully applied to related classes of compounds like phenothiazines and other thioxanthenes. nih.govnih.gov

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling is a fundamental computational technique in drug discovery and design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.com This model does not represent a real molecule or a real association of functional groups but is an abstract concept that illustrates the key molecular interaction points. For this compound, a derivative of the thioxanthene class of antipsychotics, pharmacophore modeling based on its structural features can provide insights into its potential interactions with biological targets, such as dopamine receptors. nih.gov

The development of a pharmacophore model for this compound involves the identification of key chemical features within its molecular structure. These features are defined by the spatial arrangement of functional groups that are likely to interact with a receptor binding site. The primary pharmacophoric features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and ionizable moieties.

The chemical structure of Chlorprothixene Sulfoxide, a metabolite of Chlorprothixene, forms the basis for this analysis. nih.gov The addition of an oxalate counter-ion introduces further potential interaction points. The core structure consists of a tricyclic thioxanthene nucleus, a sulfoxide group, a chlorine substituent, and a dimethylaminopropylidene side chain.

Key Pharmacophoric Features of this compound

Based on its structural components, a hypothetical pharmacophore model for this compound can be proposed. The essential features are detailed below.

| Pharmacophoric Feature | Structural Origin in this compound | Putative Role in Receptor Interaction |

| Hydrophobic Region (HY) | The tricyclic thioxanthene ring system. | Forms van der Waals and hydrophobic interactions with nonpolar residues in the receptor binding pocket. |

| Hydrogen Bond Acceptor (HBA) | The oxygen atom of the sulfoxide group. | Can form a hydrogen bond with a hydrogen bond donor group on the receptor. |

| Aromatic Ring (AR) | The two benzene (B151609) rings within the thioxanthene nucleus. | Can participate in π-π stacking or other aromatic interactions with aromatic amino acid residues of the receptor. |

| Positive Ionizable Feature (PI) | The tertiary amine in the dimethylaminopropylidene side chain. | Can be protonated at physiological pH, forming a positive charge that interacts with negatively charged residues (e.g., aspartic acid) in the receptor through ionic interactions. |

| Halogen Bond Donor (XBD) | The chlorine atom on the thioxanthene ring. | Can participate in halogen bonding, a specific type of non-covalent interaction with an electron-rich atom in the receptor. |

| Additional HBA/Ionic Interaction | The oxalate counter-ion. | The carboxylate groups of the oxalate can act as hydrogen bond acceptors or engage in ionic interactions. |

Spatial Relationships of Pharmacophoric Features

The spatial arrangement of these features is critical for biological activity. The distances between these key features in a low-energy conformation of the molecule define the pharmacophore model. While experimental data from co-crystallized structures would be ideal for defining these distances precisely, they can be estimated using computational chemistry software. The table below presents a hypothetical set of inter-feature distances for a pharmacophore model of Chlorprothixene Sulfoxide.

| Feature 1 | Feature 2 | Estimated Distance (Å) |

| Center of Aromatic Ring 1 | Center of Aromatic Ring 2 | ~4.5 - 5.5 |

| Center of Aromatic Ring 1 | Positive Ionizable (N atom) | ~5.0 - 6.5 |

| Positive Ionizable (N atom) | Hydrogen Bond Acceptor (S=O) | ~3.5 - 5.0 |

| Positive Ionizable (N atom) | Halogen Bond Donor (Cl atom) | ~7.0 - 8.5 |

| Hydrogen Bond Acceptor (S=O) | Halogen Bond Donor (Cl atom) | ~4.0 - 5.5 |

This pharmacophore model suggests a specific 3D arrangement of interaction points that are likely required for the binding of this compound to its target receptor. For instance, the distance between the positive ionizable amine and the aromatic rings is a well-established critical parameter for the activity of many centrally acting drugs, including antipsychotics that target dopamine receptors. The presence of the sulfoxide and chlorine atoms introduces additional, specific interaction points that can contribute to the binding affinity and selectivity of the compound.

Further computational studies, such as docking this pharmacophore model into the active site of relevant receptors (e.g., dopamine D2 receptor), could be used to refine these hypotheses and predict the binding orientation of the molecule. Such studies are crucial for understanding the structure-activity relationships of this class of compounds and for the design of novel analogs with improved pharmacological profiles. nih.gov

Chemical Reactivity, Stability, and Degradation Pathways of Chlorprothixene Sulfoxide Oxalate

Investigation of Stability under Controlled Environmental Conditions

The stability of a pharmaceutical compound is a critical factor in its development, storage, and environmental fate. For Chlorprothixene (B1288) Sulfoxide (B87167) Oxalate (B1200264), stability is influenced by environmental factors such as light, pH, and the presence of oxidizing or reducing agents.

Photolytic Degradation Studies under UV and Visible Light Exposure

While direct photolytic studies on Chlorprothixene Sulfoxide Oxalate are not extensively documented, research on the parent compound, chlorprothixene, provides significant insights into the formation and potential subsequent degradation of its sulfoxide. Chlorprothixene is known to be sensitive to light. nih.gov

Studies on the photodegradation of chlorprothixene (CPTX) in aqueous solutions have shown that it is susceptible to degradation under UV irradiation. nih.govresearchgate.net This degradation process leads to the formation of multiple phototransformation products (PTPs), with chlorprothixene sulfoxide being a significant product. nih.gov In one study, irradiation of Z-chlorprothixene led to the formation of E-chlorprothixene and an oxidation product, 2-chlorthioxanthone. nih.gov Another investigation identified thirteen PTPs of chlorprothixene under UV-photolysis. nih.gov

The rate of photolytic degradation of chlorprothixene is influenced by factors such as the initial concentration of the drug and the pH of the solution. nih.gov It has been observed that the elimination of chlorprothixene during UV irradiation is faster at lower concentrations. nih.gov

Table 1: Summary of Photodegradation Studies of Chlorprothixene

| Parameter | Condition | Observation | Reference |

| Light Source | UV Lamp | Primary elimination of Chlorprothixene | nih.gov |

| Xenon Lamp | No significant elimination of Chlorprothixene | nih.gov | |

| Initial Concentration | Lower Concentration | Faster elimination during UV-irradiation | nih.gov |

| pH | Varied | UV-photodegradation was affected by pH value | nih.gov |

| Temperature | Varied | UV-photodegradation was not significantly affected | nih.gov |

| Identified Products | UV-photolysis | 13 phototransformation products, including sulfoxide | nih.govnih.gov |

It can be inferred that Chlorprothixene Sulfoxide, once formed, may also be susceptible to further photolytic degradation, although specific products of this secondary degradation are not well-defined in the literature.

Oxidative and Reductive Degradation Pathways in Solution

Oxidative Degradation:

The formation of Chlorprothixene Sulfoxide is, by definition, an oxidative process where the sulfur atom in the thioxanthene (B1196266) ring of chlorprothixene is oxidized. This transformation is a major metabolic pathway for thioxanthene derivatives. researchgate.net The oxidation of thioxanthenes can be achieved through various chemical means, suggesting that Chlorprothixene Sulfoxide could be formed in environments with oxidative potential.

The mechanism of oxidation for thioxanthenes is thought to involve the formation of a radical cation on the sulfur atom, which then reacts to form the sulfoxide. nih.gov

Reductive Degradation:

There is a lack of specific studies on the reductive degradation of this compound in the reviewed scientific literature. In theory, the sulfoxide could be reduced back to the parent sulfide (B99878) (chlorprothixene) under suitable reducing conditions.

Hydrolytic Stability Assessments at Various pH Levels

Table 2: Conceptual Hydrolytic Stability Assessment of this compound

This table is conceptual and illustrates the type of data that would be generated in a dedicated study, as specific data for this compound is not available.

| pH Level | Temperature (°C) | Observation |

| 3 | 25 | Data not available |

| 7 | 25 | Data not available |

| 9 | 25 | Data not available |

| 3 | 40 | Data not available |

| 7 | 40 | Data not available |

| 9 | 40 | Data not available |

Reaction Kinetics and Mechanistic Studies of Chemical Transformations

Detailed kinetic and mechanistic studies specifically for the degradation of this compound are not present in the current body of scientific literature. The following sections are based on the known kinetics and mechanisms of the parent compound's degradation.

Determination of Reaction Orders and Rate Constants for Degradation Processes